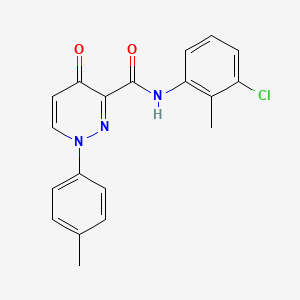

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Beschreibung

N-(3-Chlor-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Pyridazinring auf, der ein sechsgliedriger Ring ist, der zwei Stickstoffatome an den Positionen 1 und 2 enthält. Das Vorhandensein von Chlor- und Methylgruppen an den Phenylringen trägt zu seiner chemischen Vielfalt und potenziellen Reaktivität bei.

Eigenschaften

Molekularformel |

C19H16ClN3O2 |

|---|---|

Molekulargewicht |

353.8 g/mol |

IUPAC-Name |

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H16ClN3O2/c1-12-6-8-14(9-7-12)23-11-10-17(24)18(22-23)19(25)21-16-5-3-4-15(20)13(16)2/h3-11H,1-2H3,(H,21,25) |

InChI-Schlüssel |

MMJUIEWORBNDPM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Chlor-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die Reaktion von 3-Chlor-2-methylanilin mit 4-Methylbenzoylchlorid zur Bildung eines Zwischenprodukts, das dann mit Hydrazinhydrat cyclisiert wird, um das gewünschte Pyridazinderivat zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dazu gehören die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit. Der Reinigungsprozess umfasst oft Umkristallisations- oder Chromatographietechniken, um die reine Verbindung zu isolieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(3-Chlor-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich antimikrobieller oder Antikrebsaktivität.

Medizin: Die Forschung konzentriert sich möglicherweise auf sein Potenzial als pharmazeutisches Zwischenprodukt oder als Leitverbindung für die Arzneimittelentwicklung.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in industriellen Prozessen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Chlor-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein der Chlor- und Methylgruppen kann seine Bindungsaffinität und Spezifität für diese Ziele beeinflussen. Der Pyridazinring kann auch eine Rolle in seinem Wirkmechanismus spielen, indem er ein Gerüst für Interaktionen mit biologischen Molekülen bietet.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity for these targets. The pyridazine ring may also play a role in its mechanism of action by providing a scaffold for interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(3-Chlor-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid: weist strukturelle Ähnlichkeiten mit anderen Pyridazinderivaten auf, wie zum Beispiel:

Einzigartigkeit

Die Einzigartigkeit von N-(3-Chlor-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein sowohl von Chlor- als auch von Methylgruppen

Biologische Aktivität

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available research on its biological effects, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following:

- Molecular Formula : C21H19ClN2O2

- Molecular Weight : 364.84 g/mol

- IUPAC Name : this compound

The structure includes a dihydropyridazine core, which is pivotal in determining its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine have demonstrated antioxidant properties. These properties are essential in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

2. Enzyme Inhibition

The compound shows potential as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease. The compound exhibits moderate inhibition with an IC50 value indicative of its potential therapeutic application.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmission and may be targeted for Alzheimer's treatment. The compound's inhibitory action on BChE also suggests its relevance in this context.

3. Neuroprotective Effects

Studies have shown that the compound may possess neuroprotective effects against neurotoxicity induced by beta-amyloid peptides and oxidative stress. This is particularly relevant for Alzheimer's disease and other neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine can be influenced by modifications in its structure:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances enzyme inhibition |

| Methyl Groups | Modulate lipophilicity and potency |

| Dihydropyridazine Core | Essential for biological activity |

Case Study 1: Neuroprotection Against Aβ Toxicity

In a study examining the protective effects against Aβ-induced toxicity in neuronal cells, N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine was shown to reduce cell death and oxidative stress markers significantly, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Case Study 2: Enzyme Inhibition Profile

Another study evaluated the compound's inhibition profile against human acetylcholinesterase and butyrylcholinesterase. The results indicated that it possesses moderate inhibitory effects with IC50 values that suggest efficacy comparable to known inhibitors used in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.